2-Acetamido-2-(oxolan-2-yl)acetic acid, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 187.19 g/mol. This compound has garnered interest due to its structural features that may confer unique biological activities and potential applications in pharmaceuticals and biochemistry. The compound is classified as an amino acid derivative, specifically featuring an acetamido group attached to an oxolan-2-yl acetic acid backbone.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It is primarily available for research purposes, with its production being driven by demand in pharmaceutical applications.
2-Acetamido-2-(oxolan-2-yl)acetic acid falls under the category of amino acids, which are organic compounds that serve as the building blocks of proteins. Its unique oxolane (tetrahydrofuran) ring structure distinguishes it from common amino acids, potentially influencing its reactivity and interactions in biological systems.
The synthesis of 2-Acetamido-2-(oxolan-2-yl)acetic acid typically involves the reaction of oxolan-2-yl acetic acid with acetic anhydride. This reaction is usually catalyzed by specific agents under controlled temperature and pressure conditions to optimize yield and purity.
This method demonstrates a balance between efficiency and scalability, making it suitable for both laboratory and industrial production.
The molecular structure of 2-Acetamido-2-(oxolan-2-yl)acetic acid can be represented as follows:
The compound features a central carbon atom bonded to an acetamido group, a carboxylic acid group, and a tetrahydrofuran ring, contributing to its unique chemical properties. The configuration around the chiral center (the carbon attached to the oxolane ring) plays a crucial role in its biological activity.
2-Acetamido-2-(oxolan-2-yl)acetic acid can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield:
The products formed from these reactions can lead to derivatives that may have distinct properties or activities.
The mechanism of action for 2-Acetamido-2-(oxolan-2-yl)acetic acid involves its interaction with biological systems at the molecular level. As an amino acid derivative, it may participate in enzyme catalysis or act as a substrate for various biochemical pathways.
Understanding these interactions is crucial for elucidating its potential therapeutic roles.
While specific data on density, boiling point, and melting point are not readily available, general characteristics include:
The unique structure of 2-Acetamido-2-(oxolan-2-yl)acetic acid positions it as a valuable compound in various scientific fields:
2-Acetamido-2-(oxolan-2-yl)acetic acid (CAS 1543506-68-8) is characterized by a systematic IUPAC name that describes its hybrid structure: an α-acetic acid backbone bearing an acetamido group (–NHCOCH₃) at the C2 position and a tetrahydrofuran (oxolane) ring. Its molecular formula is C₈H₁₃NO₄ (MW: 187.19 g/mol), with a SMILES string O=C(O)C(NC(C)=O)C1OCCC1
[1]. The oxolane ring imposes conformational restraint, distinguishing it from flexible endogenous amino acids.
Structurally, this compound serves as a rigidified bioisostere of glutamine antagonists like aceglutamide (N-acetyl-L-glutamine). Aceglutamide, used clinically as a neuroprotective prodrug, features a γ-carboxamide glutamine side chain that adopts multiple conformations. In contrast, the oxolane ring in 2-acetamido-2-(oxolan-2-yl)acetic acid locks the C2 substituent in a defined spatial orientation, mimicking the extended conformation of glutamine’s side chain while enhancing metabolic stability. This is critical for targeting glutamine-binding sites in enzymes (e.g., asparagine synthetase) without enzymatic hydrolysis .
Table 1: Structural Comparison with Glutamine Derivatives
Compound | Molecular Formula | Key Structural Features | Conformational Flexibility |
---|---|---|---|
2-Acetamido-2-(oxolan-2-yl)acetic acid | C₈H₁₃NO₄ | Oxolane ring, acetamido, carboxylic acid | Low (ring-constrained) |
Aceglutamide (N-acetylglutamine) | C₇H₁₂N₂O₄ | Linear C3 carboxamide chain, carboxylic acid | High |
Glutamine | C₅H₁₀N₂O₃ | α-Amino acid, γ-carboxamide | High |
The rational design of oxolane/acetamido hybrids emerged from early 2000s efforts to stabilize peptide backbones against proteolysis. Aceglutamide’s success as a neuroprotective agent (via glutamine prodrug delivery) highlighted the pharmacological value of acetylated amino acid derivatives but exposed limitations: in vivo hydrolysis and conformational flexibility reduced target engagement . This drove interest in cyclic constraints to improve bioavailability and receptor selectivity.
Initial synthetic routes focused on oxirane intermediates, leveraging ring-opening reactions with acetamide nucleophiles. For example, the analogous 2-formamido-2-(oxolan-2-yl)acetic acid (C₇H₁₁NO₄) was synthesized via Lewis acid-catalyzed oxirane–formamide reactions, achieving yields >75% under optimized conditions [4]. By the 2010s, advances in asymmetric catalysis enabled enantioselective synthesis of chiral oxolane scaffolds, critical for stereospecific biological interactions. Patent analyses reveal a surge in oxolane-acetamido hybrids for CNS disorders, exemplified by DGAT1 inhibitors where the oxolane ring replaced acyclic linkers to enhance blood-brain barrier penetration [5].
Table 2: Milestones in Oxolane/Acetamido Hybrid Development
Year | Development | Therapeutic Application |
---|---|---|
2007 | Proof of metabolic stability in N-acetylglutamine analogs | Antiulcer agents (aceglutamide Al) |
2015 | Asymmetric synthesis of oxolane-constrained amino acids | Neuroprotective prodrugs |
2021 | Incorporation into DGAT1 inhibitors | Demyelinating disease therapeutics |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1